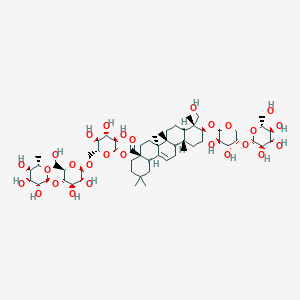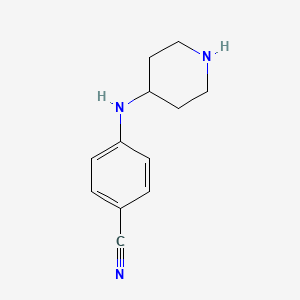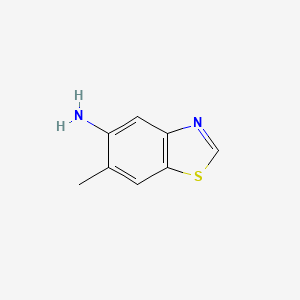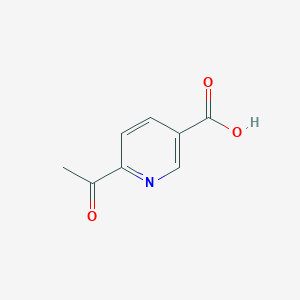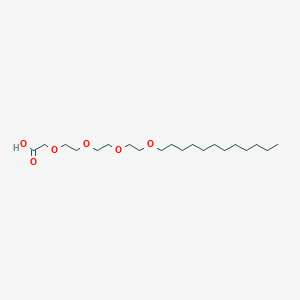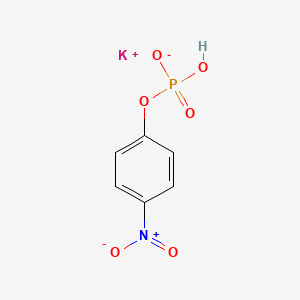![molecular formula C8H11BrO2 B3251270 6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene CAS No. 208450-52-6](/img/structure/B3251270.png)
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene
Übersicht
Beschreibung
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene is a chemical compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to a nine-membered ring, which includes two oxygen atoms and a methyl group . The exact spatial arrangement of these atoms would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Use in Synthesis of Optically Active Pheromones
6-Bromo-9-methyl-1,4-dioxaspiro[4.4]non-6-ene has been utilized in the synthesis of optically active pheromones. A study by Hungerbühler et al. (1980) demonstrated the use of a similar bromoepoxide as a chiral building block for creating pheromones, emphasizing its role in producing complex organic structures (Hungerbühler et al., 1980).
Stereochemistry and Elimination Reactions
In the field of stereochemistry, Lawson et al. (1993) researched the bromination and dehydrobromination of simple spiroketals, including 1,6-dioxaspiro[4.4]nonane. This study is relevant to understanding the stereochemical behavior of compounds similar to this compound (Lawson et al., 1993).
Bromination of Homologs
A study by Ponomarev and Peshekhonova (1969) focused on the bromination of homologs of 1,6-dioxaspiro[4.4]nonane, which is closely related to this compound. This research provides insight into the reactivity and modification of spiro compounds (Ponomarev & Peshekhonova, 1969).
In Cyclohexenone Synthesis
The compound has also been used in the synthesis of cyclohexenone derivatives, as shown in a study by Burge et al. (1983). This demonstrates its utility in creating complex cyclic structures (Burge et al., 1983).
Creation of 1,7-Dioxaspiro[4.4]nonanes
Alonso et al. (2005) described the use of related compounds in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes. This research highlights its application in generating structures present in a wide series of natural products (Alonso et al., 2005).
Transformation into γ-Furylalkanols
Peshekhonova and Ponomarev (1970) developed a method for synthesizing alkyl homologs of 1,6-dioxaspiro[4.4]-3-nonene by dehydrobromination of bromo derivatives of 1,6-dioxaspiro[4.4]nonanes, demonstrating the versatility of such compounds in chemical transformations (Peshekhonova & Ponomarev, 1970).
Synthesis of Triazole-Containing Spiro Dilactones
Ghochikyan et al. (2016) reported the efficient synthesis of triazole-containing spiro dilactones from compounds structurally related to this compound, indicating its potential in creating multifunctional organic molecules (Ghochikyan et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
9-bromo-6-methyl-1,4-dioxaspiro[4.4]non-8-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-6-2-3-7(9)8(6)10-4-5-11-8/h3,6H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZINRPUBDXIJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C(C12OCCO2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Thiazolidinone, 5,5'-[(4,9-dihydro-4,4,9,9-tetraoctyl-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-](/img/structure/B3251193.png)
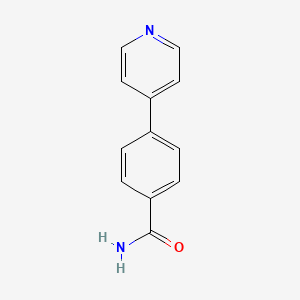

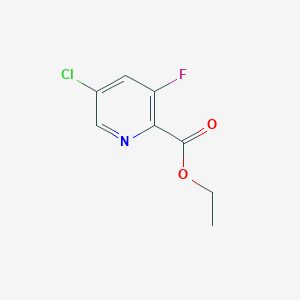

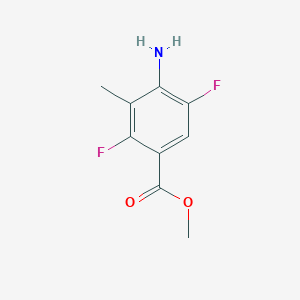
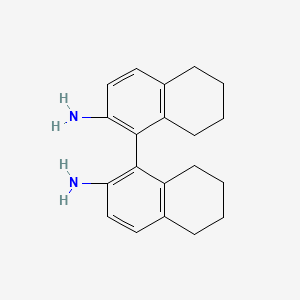
![1,4-Benzenedicarbonitrile, 2,5-bis[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B3251259.png)
